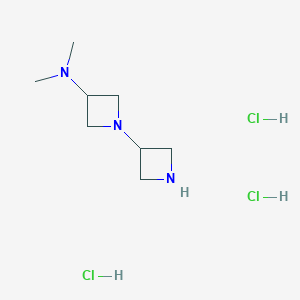
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine: is an organic compound with the molecular formula C12H16FNSi It is characterized by the presence of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group attached to a phenylamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methylphenylamine and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 5-fluoro-3-methylphenylamine with trimethylsilylacetylene under palladium-catalyzed conditions. This reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The phenylamine core can participate in oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The trimethylsilanylethynyl group can be involved in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine are used.
Major Products:
Substitution Products: Derivatives with different substituents replacing the fluorine atom.
Oxidation Products: Compounds with oxidized phenylamine cores.
Coupling Products: New molecules with extended carbon chains or rings.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand or substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemical products.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, while the trimethylsilanylethynyl group can influence its lipophilicity and bioavailability.
Comparación Con Compuestos Similares
5-Fluoro-2-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
3-Methyl-2-trimethylsilanylethynyl-phenylamine: Similar structure but lacks the fluorine atom.
5-Fluoro-3-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
Uniqueness:
Structural Features: The combination of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group makes 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine unique.
Propiedades
Fórmula molecular |
C12H16FNSi |
|---|---|
Peso molecular |
221.35 g/mol |
Nombre IUPAC |
3-fluoro-5-methyl-N-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H16FNSi/c1-10-7-11(13)9-12(8-10)14-5-6-15(2,3)4/h7-9,14H,1-4H3 |
Clave InChI |
ZUGQQKSCKLHSQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)NC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)

![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)

![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)

![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)

